molecular formula C17H14O4 B11933220 TNF-alpha-IN-9

TNF-alpha-IN-9

Cat. No.: B11933220
M. Wt: 282.29 g/mol
InChI Key: DTYRWCZQDOSZHB-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tumor necrosis factor alpha inhibitor 9 (TNF-alpha-IN-9) is a small molecule inhibitor that targets tumor necrosis factor alpha, a cytokine involved in systemic inflammation and is part of the body’s immune response. Tumor necrosis factor alpha plays a significant role in various inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TNF-alpha-IN-9 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:

    Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as alkylation, acylation, or cyclization.

    Coupling Reactions: The final steps usually involve coupling reactions to form the desired compound. Common reagents used in these steps include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

TNF-alpha-IN-9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide, dichloromethane.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

TNF-alpha-IN-9 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of tumor necrosis factor alpha and its effects on various chemical pathways.

    Biology: Employed in cell culture studies to investigate the role of tumor necrosis factor alpha in cellular processes such as apoptosis, proliferation, and differentiation.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

    Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research.

Mechanism of Action

TNF-alpha-IN-9 exerts its effects by binding to tumor necrosis factor alpha, thereby inhibiting its interaction with its receptors, tumor necrosis factor receptor 1 and tumor necrosis factor receptor 2. This inhibition prevents the activation of downstream signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the inflammatory response. By blocking these pathways, this compound reduces inflammation and modulates immune responses.

Comparison with Similar Compounds

Similar Compounds

    Infliximab: A monoclonal antibody that targets tumor necrosis factor alpha.

    Adalimumab: Another monoclonal antibody used to inhibit tumor necrosis factor alpha.

    Etanercept: A fusion protein that acts as a decoy receptor for tumor necrosis factor alpha.

Uniqueness

TNF-alpha-IN-9 is unique compared to these biologics due to its small molecule nature, which allows for oral administration and potentially better tissue penetration. Additionally, small molecules like this compound can be more cost-effective to produce and may have fewer immunogenicity issues compared to biologics.

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

(2E)-7-hydroxy-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C17H14O4/c1-21-15-6-5-10(8-14(15)19)7-12-9-11-3-2-4-13(18)16(11)17(12)20/h2-8,18-19H,9H2,1H3/b12-7+

InChI Key

DTYRWCZQDOSZHB-KPKJPENVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\CC3=C(C2=O)C(=CC=C3)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CC3=C(C2=O)C(=CC=C3)O)O

Origin of Product

United States

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